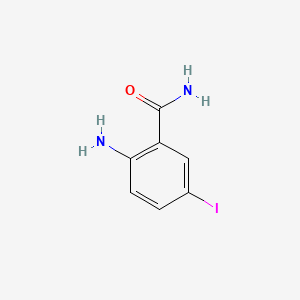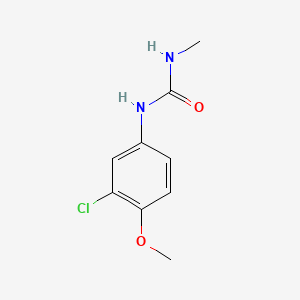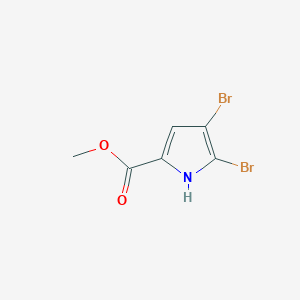
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C6H5Br2NO2 . It is used as a chemical reagent in pharmaceutical synthesis .
Molecular Structure Analysis
The molecular structure of methyl 4,5-dibromo-1H-pyrrole-2-carboxylate is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring in this compound is substituted at the 4 and 5 positions with bromine atoms and at the 2 position with a carboxylate ester group .Physical And Chemical Properties Analysis
Methyl 4,5-dibromo-1H-pyrrole-2-carboxylate has a molecular weight of 282.92 g/mol . It has a melting point range of 163 to 165 °C .Applications De Recherche Scientifique
-
Chemical Synthesis : This compound is often used as a starting material or intermediate in chemical synthesis . It can be used to produce other chemicals or to study the properties and reactions of brominated pyrrole compounds .
-
Pharmaceutical Research : Pyrrole derivatives, including methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, are known to have diverse applications in therapeutically active compounds . They can be used in the development of new drugs or therapies .
-
Material Science : In material science, this compound could be used in the synthesis of new materials or in the study of the properties of brominated pyrrole compounds .
-
Biochemical Research : This compound could be used in biochemical research, particularly in studies involving brominated pyrrole compounds .
-
Industrial Applications : In industry, this compound could be used in the production of other chemicals or materials .
-
Educational Purposes : This compound could be used in educational settings, such as chemistry laboratories, to demonstrate certain chemical reactions or properties .
-
Chemical Synthesis : This compound is often used as a starting material or intermediate in chemical synthesis . It can be used to produce other chemicals or to study the properties and reactions of brominated pyrrole compounds .
-
Pharmaceutical Research : Pyrrole derivatives, including methyl 4,5-dibromo-1H-pyrrole-2-carboxylate, are known to have diverse applications in therapeutically active compounds . They can be used in the development of new drugs or therapies .
-
Material Science : In material science, this compound could be used in the synthesis of new materials or in the study of the properties of brominated pyrrole compounds .
-
Biochemical Research : This compound could be used in biochemical research, particularly in studies involving brominated pyrrole compounds .
-
Industrial Applications : In industry, this compound could be used in the production of other chemicals or materials .
-
Educational Purposes : This compound could be used in educational settings, such as chemistry laboratories, to demonstrate certain chemical reactions or properties .
Safety And Hazards
This compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6(10)4-2-3(7)5(8)9-4/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQWCRSAYRXYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314746 | |
| Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
CAS RN |
937-16-6 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4,5-dibromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 288036 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 937-16-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 4,5-dibromo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



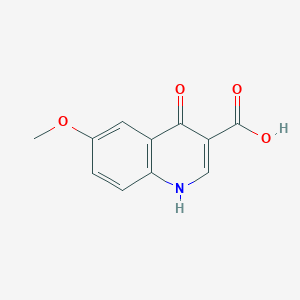

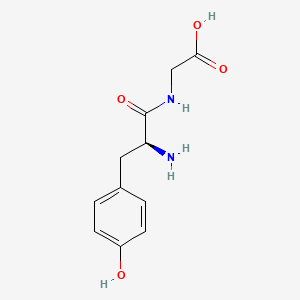
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)
![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)
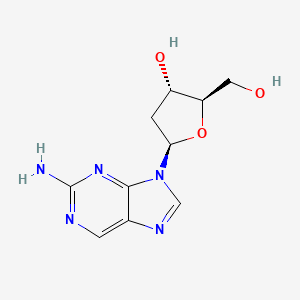
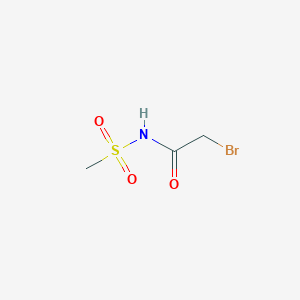
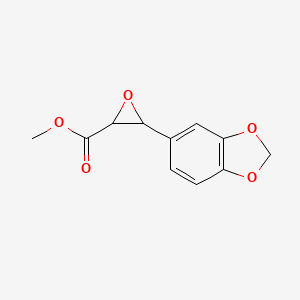
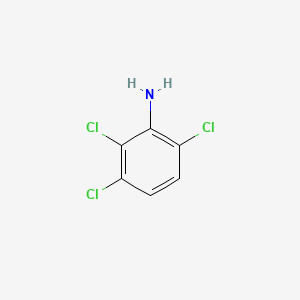
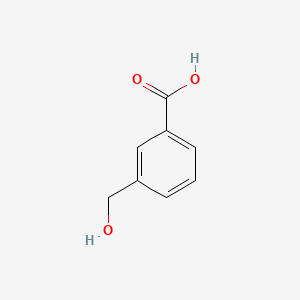
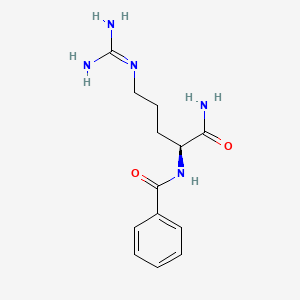
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)
